1-Bromo-3,5-diclorobenceno

Descripción general

Descripción

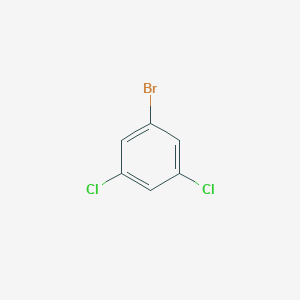

1-Bromo-3,5-dichlorobenzene is an aromatic compound with the molecular formula C6H3BrCl2. It is a white to pale yellow crystalline solid at room temperature and pressure. This compound is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine and chlorine atoms. It is commonly used as an intermediate in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

1-Bromo-3,5-dichlorobenzene is widely used in scientific research and industrial applications. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of halogenated chemical compounds, such as polychlorinated biphenyls (PCBs).

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Material Science: It is employed in the development of advanced materials and polymers.

Mecanismo De Acción

Target of Action

1-Bromo-3,5-dichlorobenzene is an organic compound that primarily targets carbon-carbon bonds in other organic compounds . It is used as a building block in the synthesis of various halogenated chemical compounds .

Mode of Action

The compound acts as an electrophile in electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 1-Bromo-3,5-dichlorobenzene is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

Its physical properties such as boiling point (232°c/757mm hg) and melting point (73-75°c) suggest that it may have low bioavailability due to its low solubility in water .

Result of Action

The molecular and cellular effects of 1-Bromo-3,5-dichlorobenzene’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various halogenated chemical compounds .

Action Environment

The action, efficacy, and stability of 1-Bromo-3,5-dichlorobenzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as iPrMgCl.LiCl in THF and DMF at 0°C, followed by the reaction with molecular iodine and aq NH3 . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Métodos De Preparación

1-Bromo-3,5-dichlorobenzene can be synthesized through several methods. One common method involves the reaction of acetanilide with chlorine in the presence of aqueous sulfuric acid at temperatures below 35°C. The resulting dichlorophenyl acetamide is then deacetylized at temperatures between 75°C and 150°C. Bromine is added to the reaction mixture at temperatures ranging from 60°C to 120°C, followed by the elimination of the amino group from the monobromodichloroaniline .

Another method involves the treatment of 1,3-dichlorobenzene with bromine in the presence of aluminum halide as a catalyst. This process is carried out at temperatures between 80°C and 180°C .

Análisis De Reacciones Químicas

1-Bromo-3,5-dichlorobenzene undergoes various chemical reactions, primarily focusing on the bromine and chlorine atoms in its structure. Some of the common reactions include:

Substitution Reactions: The bromine atom can undergo cross-coupling reactions with transition metal catalysts and organic nucleophilic reagents such as arylboronic acids and amine compounds.

Reduction Reactions: The compound can be reduced to form corresponding aromatic amines.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions and reagents used.

Comparación Con Compuestos Similares

1-Bromo-3,5-dichlorobenzene can be compared with other halogenated benzene derivatives, such as:

- 1,4-Dibromo-2,5-dichlorobenzene

- 2-Bromo-1,4-dichlorobenzene

- 1,3-Dichlorobenzene

These compounds share similar structural features but differ in the positions and types of halogen substituents. The unique arrangement of bromine and chlorine atoms in 1-Bromo-3,5-dichlorobenzene makes it particularly useful for specific synthetic applications .

Actividad Biológica

1-Bromo-3,5-dichlorobenzene (C6H3BrCl2), also known as 3,5-dichlorobromobenzene, is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic uses based on diverse research findings.

- Molecular Formula: C6H3BrCl2

- Molecular Weight: 225.898 g/mol

- CAS Number: 19752-55-7

- IUPAC Name: 1-bromo-3,5-dichlorobenzene

The structure of 1-bromo-3,5-dichlorobenzene includes a bromine atom and two chlorine atoms attached to a benzene ring, contributing to its reactivity and biological interactions.

1-Bromo-3,5-dichlorobenzene exhibits various biological activities primarily due to its ability to interact with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and signaling pathways.

- Receptor Modulation: It may act as a ligand for various receptors, influencing physiological responses.

Toxicity and Environmental Impact

Research indicates that 1-bromo-3,5-dichlorobenzene possesses toxic effects on aquatic organisms and may disrupt endocrine functions in wildlife. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological impact. A study highlighted the compound's acute toxicity to fish species, indicating a need for careful handling and regulation in industrial applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-bromo-3,5-dichlorobenzene:

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of halogenated benzenes, including 1-bromo-3,5-dichlorobenzene. Results showed significant neurobehavioral alterations in exposed animal models, suggesting potential risks for neurological health .

- Endocrine Disruption : Another research focused on the endocrine-disrupting potential of halogenated compounds. The findings indicated that exposure to 1-bromo-3,5-dichlorobenzene could lead to alterations in hormone levels in laboratory animals .

- Synthesis and Applications : As a precursor for synthesizing agrochemicals like fungicides (e.g., Vinclozolin), 1-bromo-3,5-dichlorobenzene plays a crucial role in agricultural chemistry. Its reactivity allows for further derivatization into more complex molecules used in pest management .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-bromo-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFFMWJXJBBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066524 | |

| Record name | Benzene, 1-bromo-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-55-7 | |

| Record name | Bromo-3,5-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019752557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common use of 1-bromo-3,5-dichlorobenzene in organic synthesis?

A1: 1-Bromo-3,5-dichlorobenzene serves as a valuable building block in organic synthesis. For instance, it can be transformed into 1,3,5-trichlorobenzene through a chlorination reaction using chlorine gas in the presence of a radical initiator like 2,2'-azobisisobutyronitrile or benzoyl peroxide []. This method offers advantages such as reduced reaction times and minimal byproduct formation.

Q2: Can 1-bromo-3,5-dichlorobenzene be used to introduce isotopically labeled carbon atoms into a target molecule?

A2: Yes, [13C6]1-bromo-3,5-dichlorobenzene, synthesized from commercially available [13C6]aniline, can be used to introduce a labeled cyano group using K13CN and cuprous iodide []. This reaction allows for the incorporation of a stable isotope label, expanding its utility in chemical synthesis and analysis, particularly in creating internal standards for techniques like LC-MS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.